molecular formula C25H43NO B14019106 n-(4-Methylphenyl)octadecanamide CAS No. 52097-69-5

n-(4-Methylphenyl)octadecanamide

Cat. No.: B14019106
CAS No.: 52097-69-5
M. Wt: 373.6 g/mol
InChI Key: LZQFKVOQGGHIFG-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)octadecanamide is a long-chain fatty acid amide featuring an octadecanamide (C₁₈H₃₅CONH–) group bonded to a 4-methylphenyl substituent. While direct structural data for this compound are absent in the provided evidence, its properties can be inferred from structurally related amides. For instance, N-(4-Methylphenyl)formamide (a shorter-chain analog) crystallizes in ordered phases and exhibits dielectric properties influenced by its substituents . The octadecanamide chain likely imparts significant hydrophobicity, while the 4-methylphenyl group may influence packing via weak intermolecular interactions, such as C–H⋯N hydrogen bonds and π–π stacking, as observed in halophenyl-substituted imidazole derivatives .

Properties

CAS No.

52097-69-5

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

N-(4-methylphenyl)octadecanamide

InChI

InChI=1S/C25H43NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h19-22H,3-18H2,1-2H3,(H,26,27)

InChI Key

LZQFKVOQGGHIFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

C18H36O2+C7H9NDCCC25H43NO+H2O\text{C18H36O2} + \text{C7H9N} \xrightarrow{\text{DCC}} \text{C25H43NO} + \text{H2O} C18H36O2+C7H9NDCC​C25H43NO+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)octadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The aromatic ring in the 4-methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: HNO3, Br2, in the presence of catalysts or under specific temperature conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-Methylphenyl)octadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its amide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • N-(4-Nitrophenyl)octanamide (C₁₄H₂₀N₂O₃) :

    • Molecular Weight: 264.32 g/mol.
    • The electron-withdrawing nitro group enhances polarity compared to the methyl substituent in the target compound, likely increasing solubility in polar solvents.
    • Applications: Nitrophenyl derivatives are often intermediates in pharmaceuticals or dyes .
  • N-[(4-Hydroxy-3-Methoxyphenyl)methyl]octadec-9-enamide (C₂₆H₄₃NO₃): Molecular Weight: 417.62 g/mol. The hydroxyl and methoxy groups enable hydrogen bonding, contrasting with the non-polar methyl group in N-(4-Methylphenyl)octadecanamide. This difference would reduce the latter’s aqueous solubility .
  • N-(4-Methylphenyl)formamide (C₈H₉NO): Molecular Weight: 135.16 g/mol. The short formamide chain results in lower hydrophobicity. Its crystal structure transitions under thermal stress, suggesting that longer chains (e.g., octadecanamide) may stabilize packing via van der Waals interactions .

Chain Length and Hydrophobicity

Increasing the acyl chain length from formamide (C₁) to octanamide (C₈) and octadecanamide (C₁₈) correlates with:

  • Higher melting points due to enhanced van der Waals forces.

Crystal Packing and Intermolecular Interactions

  • Halophenyl-substituted imidazoles (e.g., 4-chloro/bromophenyl derivatives) form infinite chains via C–H⋯N and C–H⋯X (X = Cl, Br) bonds, with dihedral angles ~56° between aromatic planes .
  • In this compound, the bulky methyl group may introduce steric hindrance, reducing π–π interactions compared to nitro- or hydroxy-substituted analogs.

Data Tables

Table 1: Structural and Physical Properties of Selected Amides

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* C₂₅H₄₁NO 371.60 4-Methylphenyl High hydrophobicity, low polarity
N-(4-Nitrophenyl)octanamide C₁₄H₂₀N₂O₃ 264.32 4-Nitrophenyl Polar, intermediate solubility
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 4-Methylphenyl Thermal phase transitions
N,N-Dimethyloctadecanamide C₂₀H₄₁NO 311.55 N,N-Dimethyl Low aqueous solubility

*Theoretical values inferred from structural analogs.

Table 2: Intermolecular Interactions in Crystal Packing

Compound Dominant Interactions Dihedral Angle (Aromatic Planes) Reference
Halophenyl imidazole derivatives C–H⋯N, C–H⋯X (X = Cl, Br), π–π ~56°
N-(4-Methylphenyl)formamide N–H⋯O hydrogen bonds Not reported

Research Findings and Implications

  • Synthetic Routes: N-(4-Methylphenyl)formamide is synthesized via condensation of 4-methylaniline with formic acid derivatives . For the target compound, octadecanoyl chloride reacting with 4-methylaniline is a plausible method.
  • Material Science : The dominance of weak interactions in halophenyl crystals implies that this compound could form stable polymorphs for coatings or surfactants.

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